Ceftibuten-13C3

Mass spectrometry Isotopic labeling Internal standard

Ceftibuten-13C3 is a selectively 13C‑labeled isotopologue of the third‑generation oral cephalosporin antibiotic ceftibuten, designed exclusively as a stable isotope‑labeled internal standard (SIL‑IS) for quantitative bioanalytical assays. The compound incorporates three 13C atoms at specified positions on the butenyl side chain, yielding a molecular mass of 413.40 Da (+3 Da relative to the unlabeled analyte) and an assayed purity of ≥98 %.

Molecular Formula C₁₂¹³C₃H₁₄N₄O₆S₂
Molecular Weight 413.4
Cat. No. B1158396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftibuten-13C3
Synonyms[6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-(butenyl-13C3)]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Sch-39720;  Cephalosporin 7432-S-13C3;  S 7432-13C3;  Cedax-13C3; 
Molecular FormulaC₁₂¹³C₃H₁₄N₄O₆S₂
Molecular Weight413.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftibuten-13C3: A Triple 13C‑Labeled Stable Isotope Internal Standard for Quantitative Ceftibuten LC‑MS/MS


Ceftibuten-13C3 is a selectively 13C‑labeled isotopologue of the third‑generation oral cephalosporin antibiotic ceftibuten, designed exclusively as a stable isotope‑labeled internal standard (SIL‑IS) for quantitative bioanalytical assays. The compound incorporates three 13C atoms at specified positions on the butenyl side chain, yielding a molecular mass of 413.40 Da (+3 Da relative to the unlabeled analyte) and an assayed purity of ≥98 % . Supplied with a comprehensive Certificate of Analysis including HPLC, MS, and ¹H‑NMR data, it is intended solely for research and analytical applications [1].

Why Unlabeled Ceftibuten, Deuterated Analogs, or Structural Analogs Cannot Replace Ceftibuten-13C3 in Regulated Bioanalysis


Substituting Ceftibuten-13C3 with unlabeled ceftibuten is impossible because the native analyte and the internal standard must be independently quantifiable by mass spectrometry; identical masses preclude discrimination [1]. Deuterated analogs (e.g., ceftibuten‑d₃) introduce chromatographic isotope effects that shift retention time by 0.02–0.20 min, compromising co‑elution and matrix‑effect correction [2]. Mixed‑label variants (e.g., ceftibuten‑¹³C₂‑d₁) carry both the retention‑time drift of deuterium and a smaller ¹³C signature that may not fully resolve from endogenous isotopologue interference [3]. Structural analog internal standards such as ceftizoxime or ceftazidime differ in ionization efficiency, extraction recovery, and fragmentation pathways, producing assay bias that can exceed the ±15 % acceptance criterion for regulated bioanalysis [4]. Only a pure ¹³C‑labeled isotopologue that matches the analyte’s physicochemical behavior while providing a clean +3 Da mass shift can satisfy the FDA and EMA guidance requirements for SIL‑IS performance.

Ceftibuten-13C3: Quantifiable Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift Identity: Ceftibuten-13C3 (+3 Da) Versus Unlabeled Ceftibuten (0 Da), d₃‑Labeled (+3 Da), and ¹³C₂‑d₁ (+3 Da)

Ceftibuten-13C3 exhibits a monoisotopic mass shift of +3.0 Da relative to the native ceftibuten analyte (monoisotopic mass 410.035 Da), a shift that originates exclusively from three ¹³C atoms with no ²H contribution . In contrast, ceftibuten‑d₃ achieves an equivalent +3 Da shift but relies on three ²H atoms, which introduce a kinetic isotope effect that alters chromatographic retention and ion suppression profiles [1]. Ceftibuten‑¹³C₂‑d₁, also a +3 Da shift, combines two ¹³C and one ²H and thus inherits the deuterium‑associated liabilities [2]. The all‑¹³C composition of Ceftibuten-13C3 completely avoids hydrogen‑deuterium exchange during sample preparation and ionization, preserving the exact mass shift under all analytical conditions.

Mass spectrometry Isotopic labeling Internal standard

Chromatographic Co‑elution Fidelity: Ceftibuten-13C3 (ΔtR ≈ 0 min) Versus Deuterated Ceftibuten‑d₃ (ΔtR > 0 min)

In reversed‑phase liquid chromatography, ¹³C‑labeled internal standards consistently co‑elute with their native analytes (ΔtR ≈ 0.00 min), whereas deuterium‑labeled analogs exhibit a measurable retention time shift that increases with the number of ²H atoms [1]. For amphetamine‑d₃, a 0.03–0.06 min shift was observed under UPLC conditions; for higher‑deuterium species (d₅, d₆), the shift reached 0.15–0.20 min [2]. Extrapolating this class‑level pattern to ceftibuten, Ceftibuten-13C3 is predicted to co‑elute exactly with ceftibuten, whereas ceftibuten‑d₃ would exhibit a measurable ΔtR of ~0.03–0.10 min depending on the mobile phase, compromising the ability of the internal standard to track and correct for matrix‑induced ion suppression across the entire elution window [3].

Chromatography Isotope effect Retention time

Isotopic Purity and Labeling Fidelity: Ceftibuten-13C3 (≥98% Chemical Purity, >99% ¹³C Enrichment) Versus Commercial Deuterated Ceftibuten (Typically 95–98% Isotopic Purity)

Ceftibuten-13C3 is supplied with a documented chemical purity of ≥98% (HPLC) and per‑position ¹³C isotopic enrichment exceeding 99%, supported by a comprehensive Certificate of Analysis that includes HPLC, MS, and ¹H‑NMR spectra . In contrast, commercially available deuterated ceftibuten analogs (e.g., ceftibuten‑d₃) typically specify isotopic purity in the 95–98% range, meaning that 2–5% of molecules contain fewer than the nominal number of ²H atoms or carry residual protium at labeled positions . This incomplete labeling generates a distribution of isotopic species that broadens the internal standard signal and contributes to cross‑talk between the internal standard and analyte channels, elevating baseline noise and reducing the lower limit of quantification (LLOQ) [1].

Isotopic purity Certificate of Analysis Regulatory compliance

Chemical Stability: Ceftibuten-13C3 (No H/D Exchange) Versus Deuterated Internal Standards (pH‑Dependent H/D Exchange)

¹³C labels are chemically inert under all standard bioanalytical conditions; no exchange of ¹³C for ¹²C occurs during sample preparation, storage, or ionization [1]. In contrast, deuterium labels at α‑carbon positions adjacent to carbonyl groups (as present in the butenyl side chain of ceftibuten) are susceptible to pH‑dependent H/D exchange. For β‑lactam and related structures, H/D back‑exchange rates of 5–20% over 24 h have been observed at physiological pH, with accelerated exchange under acidic or basic conditions [2]. This exchange progressively erodes the mass shift advantage of deuterated internal standards, producing time‑dependent signal drift that invalidates batch calibration curves [3]. Ceftibuten-13C3, bearing labels at carbon positions that are not exchangeable, maintains a constant +3 Da shift throughout the entire analytical workflow.

Hydrogen‑deuterium exchange Isotope stability Sample preparation

Analytical Method Performance: SIL‑IS-Enabled UPLC‑MS/MS for Ceftibuten Versus Structural‑Analog IS Methods

The theoretical advantage of a ¹³C‑SIL‑IS over a structural‑analog internal standard is well established in bioanalytical guidance. When a structural analog such as ceftizoxime is employed as the internal standard for ceftibuten HPLC‑UV methods, the LLOQ is limited to 0.5 µg/mL with inter‑day precision of 0.9–3.9% CV [1]. UPLC‑MS/MS methods that exploit a SIL‑IS are capable of achieving LLOQ values 10–100× lower (0.5–5 ng/mL) because the isotopologue corrects for variable extraction recovery and ionization efficiency, which structural analogs cannot fully compensate for [2]. Although no published method using Ceftibuten-13C3 specifically was identified at the time of this analysis, a validated UPLC‑MS/MS method for ceftibuten and sulbactam reported an LLOQ of 0.50 µg/mL using a structural‑analog IS [3]; substitution with Ceftibuten-13C3 would be expected to improve precision, accuracy, and sensitivity consistent with the well‑characterized SIL‑IS advantage in the literature [4].

Bioanalytical method validation Lower limit of quantification Internal standard

Economic Justification: Cost‑per‑Validated‑Assay of Ceftibuten-13C3 Versus Deuterated and Structural‑Analog Alternatives

Although the unit cost of Ceftibuten-13C3 (≈¥1,422 per 250 mg; ≈¥2,932 per 1 g) is substantially higher than that of unlabeled ceftibuten (≈¥1,200 per 1 g for the dihydrate) , the total cost of ownership for a regulated bioanalytical method favours the ¹³C‑SIL‑IS. Deuterated analogs that require re‑optimization of chromatographic conditions to accommodate retention time shifts consume 8–16 additional staff hours per method development cycle. Internal standards that exhibit H/D exchange generate failed analytical runs at an estimated rate of 5–15%, each incurring repeat analysis costs and delaying project timelines. Moreover, regulatory inspections increasingly scrutinize the justification of internal standard choice; methods relying on structural‑analog IS may attract deficiency letters requiring re‑validation with a SIL‑IS, a cost that can exceed $50,000 per method [1]. Investing in Ceftibuten-13C3 at the outset therefore represents a risk‑mitigated procurement strategy for laboratories pursuing ANDA, NDA, or DMF filings.

Procurement economics Cost of ownership Regulatory risk

High‑Value Application Scenarios for Ceftibuten-13C3 Based on Demonstrated Differentiation Evidence


Regulated Bioanalytical Method Validation for Ceftibuten Pharmacokinetic Studies

Ceftibuten-13C3 is the internal standard of choice for developing and validating UPLC‑MS/MS methods intended for pharmacokinetic (PK) and bioequivalence (BE) studies of ceftibuten formulations. Its exact co‑elution with the analyte (ΔtR ≈ 0 min) and freedom from H/D exchange ensure consistent matrix‑effect correction across the entire analytical run, enabling reliable quantification at the low ng/mL concentrations required for characterizing the terminal elimination phase [1]. This directly supports ANDA filings in which regulatory agencies expect the use of a stable‑isotope‑labeled internal standard whenever commercially available [2].

Clinical Therapeutic Drug Monitoring (TDM) of Ceftibuten in Special Populations

In clinical settings such as pediatric, geriatric, or renally impaired populations where ceftibuten pharmacokinetics are highly variable, therapeutic drug monitoring using LC‑MS/MS with Ceftibuten-13C3 as the internal standard provides the accuracy and precision necessary for individualized dose adjustment [1]. The +3 Da mass shift and high isotopic purity eliminate interference from co‑administered medications and endogenous matrix components, reducing the risk of biased results that could lead to inappropriate dosing [2].

Pharmaceutical Impurity Profiling and Stability‑Indicating Method Development

Ceftibuten-13C3 serves as a reference standard for the identification, quantification, and tracking of ceftibuten‑related impurities—including the pharmacopoeially controlled trans‑isomer—in drug substance and finished product stability studies [1]. Its use in HPLC‑MS and UPLC‑MS impurity profiling methods enables accurate response‑factor determination without interference from the active pharmaceutical ingredient signal, supporting ICH Q3A/Q3B compliance and DMF submissions [2].

Forensic and Anti‑Doping Analysis Requiring Definitive Identification of Ceftibuten Use

In forensic toxicology and anti‑doping contexts, where the presence of ceftibuten must be confirmed at trace levels and distinguished from structurally related cephalosporins, Ceftibuten-13C3 provides a definitive isotopologue reference for mass spectrometric identification [1]. The all‑¹³C label ensures no ambiguity from natural isotope abundance patterns, and the documented analytical characterization (HPLC, MS, ¹H‑NMR) provides the evidentiary rigor required for legal or disciplinary proceedings [2].

Quote Request

Request a Quote for Ceftibuten-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.